10-Nitrooleate-d17

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

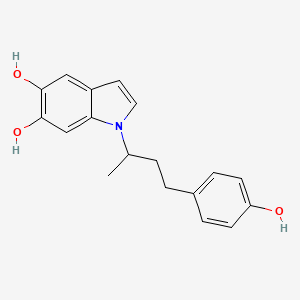

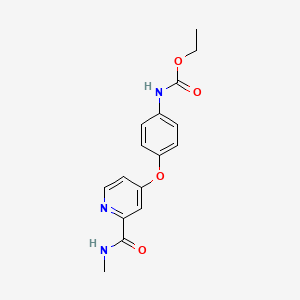

10-Nitrooleate-d17 contains 17 deuterium atoms at the 11, 11, 12, 12, 13, 13, 14, 14, 15, 15, 16, 16, 17, 17, 18, 18, and 18 positions. It is intended for use as an internal standard for the quantification of 10-nitrooleate by GC- or LC-mass spectrometry. Nitrated unsaturated fatty acids, such as 10- and 12-nitrolinoleate (LNO2; Item No. 10037), cholesteryl nitrolinoleate, and nitrohydroxylinoleate, represent a new class of endogenous lipid-derived signalling molecules. LNO2 isomers serve as potent endogenous ligands for PPARγ and can also decompose or be metabolized to release nitric oxide. 10-Nitrooleate is one of two regioisomers of nitrooleate, the other being 9-nitrooleate (OA-NO2; used for the mixture of isomers), which are formed by nitration of oleic acid in approximately equal proportions in vivo. Peroxynitrite, acidified nitrite, and myeloperoxidase in the presence of H2O2 and nitrite, all mediate the nitration of oleic acid. OA-NO2 is found in human plasma as the free acid and esterified in phospholipids at concentrations of 619 ± 52 nM and 302 ± 369 nM, respectively. OA-NO2 activates PPARγ approximately 7-fold at a concentration of 1 µM and effectively promotes differentiation 3T3-L1 preadipocytes to adipocytes at 3 µM.

科学的研究の応用

Nitroolefins in Synthetic Chemistry and Medicinal Research

Nitroolefins, including compounds similar to 10-Nitrooleate-d17, are vital in synthetic chemistry and medicinal research. A study highlighted the efficient metal-free synthesis of nitroolefins, showcasing their broad applicability in diverse functionalities and exhibiting excellent E-selectivity. This makes them advantageous in complex synthetic setups (Maity, Naveen, Sharma, & Maiti, 2013).

Role in Nitric Oxide Signaling

10-Nitrooleate-d17 is closely related to nitrolinoleic acid, which plays a significant role in nitric oxide signaling. The aqueous decay of nitrolinoleic acid releases nitric oxide, indicating the potential signaling actions of nitroalkene derivatives of linoleic acid. These derivatives act via receptor-dependent mechanisms and transduce the signaling actions of nitric oxide, influenced by their distribution in hydrophobic versus aqueous environments (Schopfer, Baker, Giles, Chumley, Batthyány, Crawford, Patel, Hogg, Branchaud, Lancaster, & Freeman, 2005).

Magnetic Properties in Aqueous Solutions

The magnetic properties of aqueous solutions, such as Ni(2+)(aq), have been investigated to understand the interactions involving 17O nuclei. This is relevant to compounds like 10-Nitrooleate-d17, as they may contain similar isotopic markers. These studies provide insights into the magnetic properties and nuclear shielding of oxygen nuclei in complex molecular environments (Mares, Liimatainen, Pennanen, & Vaara, 2011).

Oxygen Isotope Analysis in Nitrate

The isotopic composition of nitrate, including 17O anomalies, is essential for understanding nitrate's geochemical dynamics. This analysis is significant for compounds like 10-Nitrooleate-d17, which may undergo similar isotopic interactions in environmental and biological systems (Komatsu, Ishimura, Nakagawa, & Tsunogai, 2008).

Nitrous Oxide Emissions in Agricultural Contexts

The effect of nitrification inhibitors on nitrous oxide emissions is relevant in agricultural and environmental contexts, where compounds like 10-Nitrooleate-d17 may be involved. Studies have explored how these inhibitors can impact the nitrogen cycle and emissions in various conditions, including in the context of cattle urine depositions on grassland (Barneze, Minet, Cerri, & Misselbrook, 2015).

特性

製品名 |

10-Nitrooleate-d17 |

|---|---|

分子式 |

C18H16D17NO4 |

分子量 |

344.6 |

InChI |

InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+/i1D3,2D2,3D2,4D2,5D2,8D2,11D2,14D2 |

InChIキー |

WRADPCFZZWXOTI-RAGXLMKJSA-N |

SMILES |

[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])/C([N+]([O-])=O)=CCCCCCCCC(O)=O |

同義語 |

10-Nitrooleic Acid-d17; 10-nitro-9-trans-Octadecenoic Acid-d17 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。